3-Phenylimidazo[1,5-a]pyridine-1-carbonitrile
Overview
Description
3-Phenylimidazo[1,5-a]pyridine-1-carbonitrile is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by its fused ring structure, which includes an imidazole ring fused to a pyridine ring, with a phenyl group attached at the 3-position and a carbonitrile group at the 1-position.
Mechanism of Action
Target of Action
Imidazopyrimidines, a class of compounds structurally similar to 3-phenylimidazo[1,5-a]pyridine-1-carbonitrile, are known to interact with various targets such as gaba receptors, p38 mitogen-activated protein kinase, and others .
Mode of Action
It’s known that imidazopyrimidines can act as agonists to gaba receptors . They may also inhibit enzymes like p38 mitogen-activated protein kinase .
Biochemical Pathways
Related compounds such as imidazopyrimidines are known to influence pathways involving gaba receptors and p38 mitogen-activated protein kinase .
Pharmacokinetics
The compound is a solid at 20°c , which could influence its absorption and distribution.
Result of Action
Related compounds such as imidazopyrimidines are known to have various effects, including acting as gaba receptor agonists .
Action Environment
It’s worth noting that the compound is a solid at 20°c , which could influence its stability under different environmental conditions.
Biochemical Analysis
Biochemical Properties
3-Phenylimidazo[1,5-a]pyridine-1-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can bind to certain proteins, influencing their structure and function, which can have downstream effects on cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. By modulating these pathways, this compound can affect gene expression and cellular metabolism . For instance, it can induce the expression of genes involved in detoxification processes, thereby enhancing the cell’s ability to cope with toxic substances.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This binding can lead to changes in the enzyme’s conformation, affecting its interaction with substrates . Furthermore, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or extreme pH levels . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as increased expression of detoxification enzymes and altered metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing the activity of detoxification enzymes and protecting cells from oxidative stress . At high doses, it can be toxic, leading to adverse effects such as liver damage and impaired cellular function. These threshold effects highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then participate in further biochemical reactions, influencing metabolic flux and the levels of specific metabolites within the cell. The interaction with cofactors such as NADPH is also crucial for the compound’s metabolic processing.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its movement across cellular membranes and its accumulation in particular cellular compartments. The compound’s distribution can affect its overall bioavailability and efficacy in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in the endoplasmic reticulum and mitochondria, where it can influence the activity of enzymes and other biomolecules . Targeting signals and post-translational modifications play a role in directing the compound to these specific compartments, ensuring its proper function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Phenylimidazo[1,5-a]pyridine-1-carbonitrile involves the cyclization of 2-aminomethylpyridines with benzaldehydes in the presence of sodium benzenesulfinates and iodine. This one-pot synthesis method constructs C-N and C-S bonds simultaneously under mild reaction conditions . Another approach involves the use of cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. The use of readily available starting materials and efficient reaction conditions is crucial for industrial applications. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
3-Phenylimidazo[1,5-a]pyridine-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.
Substitution: The phenyl group and other positions on the imidazopyridine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized imidazopyridine derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
3-Phenylimidazo[1,5-a]pyridine-1-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Comparison with Similar Compounds
3-Phenylimidazo[1,5-a]pyridine-1-carbonitrile can be compared with other similar compounds, such as:
3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde: This compound has a carbaldehyde group instead of a carbonitrile group and exhibits different reactivity and applications.
2-Phenyl-1H-benzo[d]imidazole: This compound has a similar fused ring structure but with different substituents, leading to variations in its chemical and biological properties.
Properties
IUPAC Name |
3-phenylimidazo[1,5-a]pyridine-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3/c15-10-12-13-8-4-5-9-17(13)14(16-12)11-6-2-1-3-7-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNNERARPITANK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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